molecular formula C6H7F3O2 B2451707 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 123812-82-8

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2451707
CAS No.: 123812-82-8
M. Wt: 168.115
InChI Key: ZSULKAPJHICPKB-ZXZARUISSA-N
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Description

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H7F3O2 It is characterized by a cyclobutane ring substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

Two efficient synthetic methods for the preparation of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their CF3 carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source. The bis-carboxylate system is deoxygenated by treatment with tributyltin hydride (Bu3SnH) and provides the desired compound upon decarboxylation. In the monocarboxylate system, the triflate can be efficiently eliminated, and subsequent hydrogenation affords the desired product .

Industrial Production Methods

The industrial production of this compound typically involves scalable synthetic routes similar to the laboratory methods described above. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)cyclopropane-1-carboxylic acid
  • 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid
  • 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Uniqueness

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to other cycloalkane derivatives. The trifluoromethyl group enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSULKAPJHICPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093750-93-6
Record name 3-(trifluoromethyl)cyclobutane-1-carboxylic acid
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